

Mer Kinase Structure and Function

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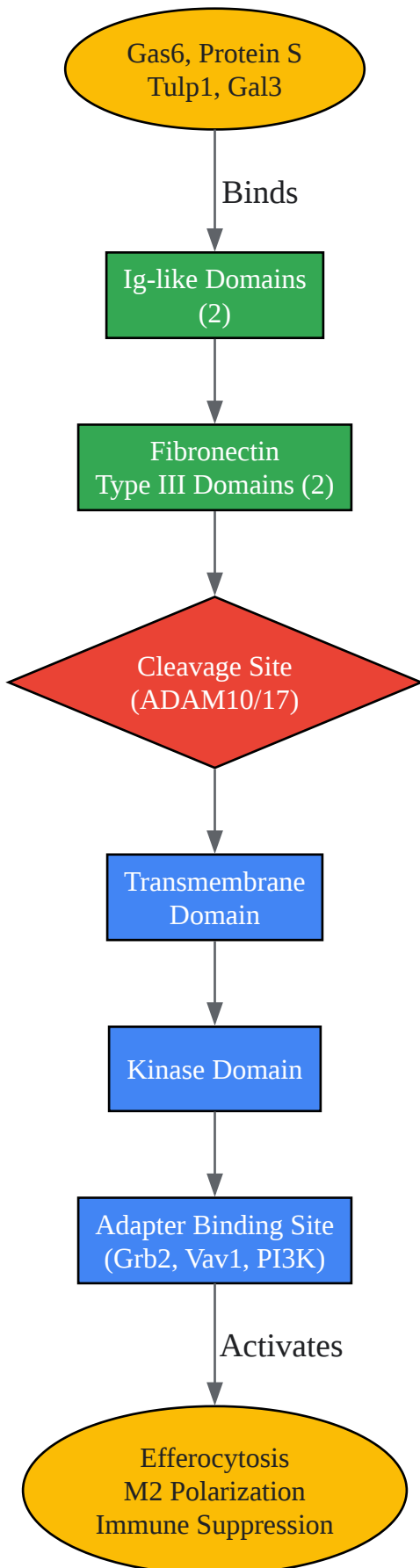
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Structural Domains and Characteristics

Mer (MerTK) is a receptor tyrosine kinase (RTK) belonging to the Tyro3/Axl/Mer (TAM) family [1] [2]. The diagram below illustrates its core domains and activation process:



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Mer receptor activation and functional consequences.

Key Functional Roles in Cancer and Immunity

- **Efferocytosis and Immune Suppression:** Mer's primary function is the mediation of efferocytosis. While this clears cellular debris, in the tumor microenvironment, it leads to reduced pro-inflammatory M1 macrophage responses and promotes anti-inflammatory, pro-tumor M2 polarization [1] [2]. This process also upregulates immune checkpoint molecules like PD-L1 on macrophages, contributing to T-cell suppression [1] [2].
- **Tethering and Phagocytosis:** Beyond internalization, Mer can also directly tether apoptotic cells to the macrophage surface, a unique function that can be kinased-independent [3].
- **Oncogenic Role in Hematological Cancers:** Mer is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML). Its signaling promotes cancer cell survival and proliferation, making it a valuable therapeutic target [4].

Targeting Mer Kinase for Therapy

Mer as an Innate Immune Checkpoint

Mer is characterized as an **innate immune checkpoint** on macrophages [1] [2]. Targeting Mer can shift the balance from pro-tumor M2 macrophages to anti-tumor M1 phenotypes, enhance T-cell responses, and overcome resistance to adaptive immune checkpoint blockade [1].

Small Molecule Inhibitors

Several small molecules have been developed to target Mer. The table below summarizes key data on one prominent inhibitor, UNC2025:

Inhibitor	Molecular Target	Biochemical IC ₅₀ (Ki)	Cellular IC ₅₀	Key Preclinical Findings
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| **UNC2025** [4] | Mer | 0.16 nM (Ki) | 2.7 nM | - Induced apoptosis in Mer-expressing ALL/AML cell lines and primary patient samples [4].

- Reduced tumor burden and increased survival in xenograft models [4].
- Sensitized leukemia cells to methotrexate [4]. |

Pharmacodynamic Biomarkers

Identifying biomarkers is crucial for drug development. Phosphorylated MER (pMER) is unstable and hard to detect, so **phosphorylated AKT (pAKT)** has been validated as a specific functional PD marker for Mer kinase activity in human melanoma G361 cells [5].

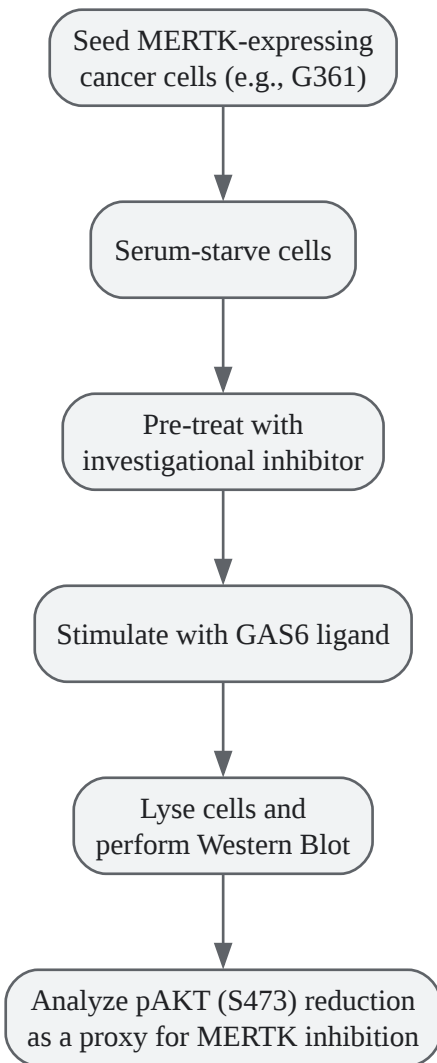
Key Experimental Models and Protocols

In Vitro Models for Assessing Mer Function and Inhibition

Cell Line / Model	Cancer Type	Key Application	Relevant Readout
G361 Melanoma Cells [5]	Melanoma	Functional assessment of Mer inhibition.	GAS6-induced pAKT levels.
697-luciferase cells [4]	B-cell Acute Lymphoblastic Leukemia (B-ALL)	In vivo xenograft models for therapy evaluation.	Bioluminescence imaging for tumor burden.
Bone Marrow-Derived Macrophages (BMDM) [3]	N/A (Primary immune cells)	Study of efferocytosis and macrophage polarization.	Phagocytosis of apoptotic cells; cytokine secretion.

Core Experimental Workflow

The diagram below outlines a standard protocol for evaluating Mer inhibitor efficacy in vitro:



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Cell-based assay workflow for inhibitor screening.

Detailed Experimental Protocols

1. Efferocytosis (Phagocytosis) Assay [3]

- **Preparation of Apoptotic Cells (ACs):** Induce apoptosis in thymocytes or neutrophils (e.g., by UV irradiation or culture). Confirm apoptosis by Annexin V/propidium iodide staining.
- **Opsonization:** Incubate ACs with Mer ligands like Gas6 or Protein S (~50 nM) for a short period (minutes) in a calcium-containing buffer.
- **Phagocytosis Co-culture:** Add opsonized ACs to macrophages (e.g., glucocorticoid-treated BMDM) at a specific ratio (e.g., 5:1). Centrifuge briefly to initiate contact and incubate at 37°C for 30-60

minutes.

- **Quantification:** Remove non-internalized ACs (e.g., by vigorous washing or trypsinization). Fix cells and stain internalized ACs with a fluorescent dye. Phagocytosis is quantified via flow cytometry or high-content imaging.

2. Western Blot Analysis of Downstream Signaling [4] [5]

- **Cell Treatment and Lysis:** Culture Mer-expressing cells (e.g., 697, G361). Treat with inhibitor followed by Gas6 stimulation. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
- **Immunoblotting:** Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pMER, pAKT (S473), pERK, and total protein controls. Use species-appropriate fluorescent or HRP-conjugated secondary antibodies for detection.

3. High-Content pAKT Imaging Assay [5]

- **Cell Culture:** Plate G361 cells in black-walled, clear-bottom 96-well plates.
- **Treatment and Stimulation:** Treat cells with a dose range of the test inhibitor, followed by stimulation with Gas6.
- **Fixation and Staining:** Fix cells, permeabilize, and stain with anti-pAKT (S473) primary antibody, followed by a fluorescent secondary antibody (e.g., Alexa 488) and a nuclear counterstain.
- **Image Acquisition and Analysis:** Acquire images using a high-content imaging system. Quantify the fluorescence intensity of pAKT in the cell cytoplasm to determine inhibitor potency (IC₅₀).

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